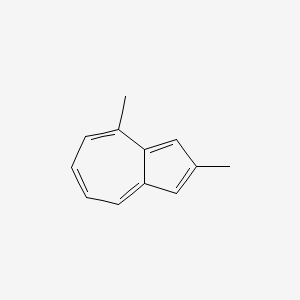![molecular formula C16H25NO5 B14218362 Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester CAS No. 549515-10-8](/img/structure/B14218362.png)
Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of carbamates, which are esters of carbamic acid. The presence of the 2,4,6-trimethoxyphenyl group adds to its distinctiveness, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester typically involves the reaction of butyl isocyanate with 2,4,6-trimethoxybenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process includes the purification of the final product through techniques such as distillation or recrystallization to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which then interacts with enzymes or receptors in biological systems. The 2,4,6-trimethoxyphenyl group may enhance its binding affinity and specificity towards certain targets, leading to its observed effects.
相似化合物的比较
Carbamic acid, methyl ester: A simpler ester with similar reactivity but lacking the 2,4,6-trimethoxyphenyl group.
Carbamic acid, ethyl ester: Another ester with comparable properties but different alkyl chain length.
Carbamic acid, phenyl ester: Contains a phenyl group instead of the 2,4,6-trimethoxyphenyl group, leading to different chemical and biological properties.
Uniqueness: The presence of the 2,4,6-trimethoxyphenyl group in carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester distinguishes it from other carbamates. This group enhances its chemical stability and potential biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
549515-10-8 |
|---|---|
分子式 |
C16H25NO5 |
分子量 |
311.37 g/mol |
IUPAC 名称 |
methyl N-butyl-N-[(2,4,6-trimethoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C16H25NO5/c1-6-7-8-17(16(18)22-5)11-13-14(20-3)9-12(19-2)10-15(13)21-4/h9-10H,6-8,11H2,1-5H3 |
InChI 键 |
KLSZPOHGQAKAFO-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CC1=C(C=C(C=C1OC)OC)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)
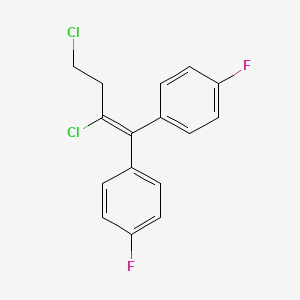
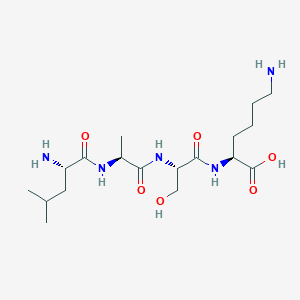
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
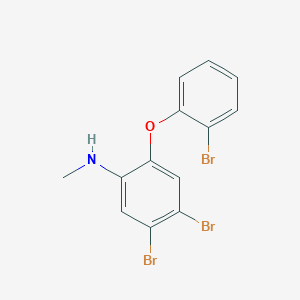
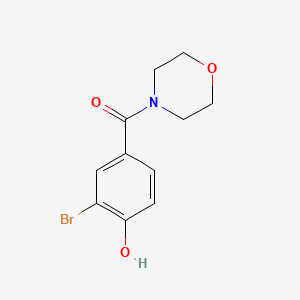
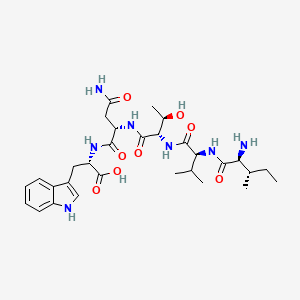
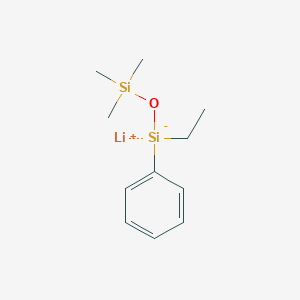
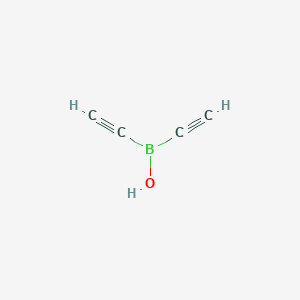
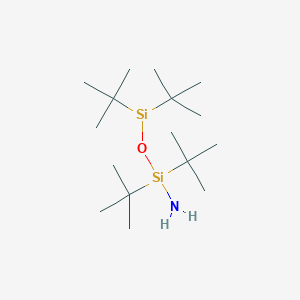
![4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine](/img/structure/B14218345.png)
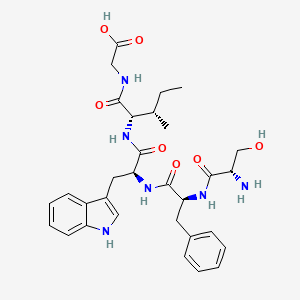
![1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene](/img/structure/B14218351.png)
